molecular formula C6H7NO B1524535 4-Isocyanatocyclopent-1-ene CAS No. 2487-95-8

4-Isocyanatocyclopent-1-ene

Cat. No. B1524535
CAS RN: 2487-95-8
M. Wt: 109.13 g/mol
InChI Key: LGVOMWADJDNSQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for the synthesis of isocyanates. One method involves the catalytic formal [4 + 1] isocyanide-based cycloaddition, which is an efficient strategy for the synthesis of 1H-cyclopenta . Another method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The molecular structure of 4-Isocyanatocyclopent-1-ene can be analyzed using various tools such as ChemSpider and MolView . High-quality images of 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are available .


Chemical Reactions Analysis

The chemical reactions involving 4-Isocyanatocyclopent-1-ene can be analyzed using principles of chemical reactor analysis and conformational analysis of cycloalkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isocyanatocyclopent-1-ene can be analyzed using principles of physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research .

Scientific Research Applications

Polymer Chemistry and Materials Science

  • Synthesis of Polyhydroxyurethanes : A study by Benyahya et al. (2011) demonstrates the use of thiol–ene chemistry for synthesizing glycerin carbonate-based intermediates and subsequently polyhydroxyurethanes without isocyanate by step growth polyaddition. These polymers exhibit glass transition temperatures suitable for materials science applications and highlight the potential of 4-Isocyanatocyclopent-1-ene derivatives in developing non-isocyanate polyurethanes (Benyahya et al., 2011).

  • Advanced Material Synthesis : In a unique approach, Iwamoto et al. (2014) synthesized the silicon analogue of a small bridgehead alkene, demonstrating the potential of 4-Isocyanatocyclopent-1-ene analogues in creating new materials with intriguing molecular architectures. This research opens avenues for the development of novel materials using silicon analogues of cyclopentene derivatives (Iwamoto et al., 2014).

Organic Synthesis and Multi-Component Reactions

  • Multi-Component Reactions (MCRs) : The chemistry of isocyanides, including compounds related to 4-Isocyanatocyclopent-1-ene, is significant for multi-component reactions (MCRs), as reviewed by Ugi et al. (2003). These reactions are highly versatile, allowing the synthesis of complex molecules from simple precursors, and are widely used in pharmaceutical and synthetic organic chemistry (Ugi et al., 2003).

  • Catalytic Enantioselective Reactions : Research by Miura et al. (2010) on the enantioselective [2 + 2 + 2] cycloaddition reaction of isocyanates with allenes, catalyzed by nickel, exemplifies the role of 4-Isocyanatocyclopent-1-ene derivatives in facilitating the synthesis of complex organic molecules with high enantiomeric purity. Such reactions are critical for creating pharmaceuticals and agrochemicals with precise chiral centers (Miura et al., 2010).

Safety and Hazards

Isocyanates, including 4-Isocyanatocyclopent-1-ene, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . More specific safety data for 4-Isocyanatocyclopent-1-ene was not found in the search results.

Future Directions

The future directions of research on isocyanates, including 4-Isocyanatocyclopent-1-ene, could involve the development of green polyurethanes with properties and performance comparable to fossil-based ones . Other potential directions could involve the use of nanoparticles in cancer therapeutics and advancements in interventional neuro-oncology .

properties

IUPAC Name

4-isocyanatocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVOMWADJDNSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanatocyclopent-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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